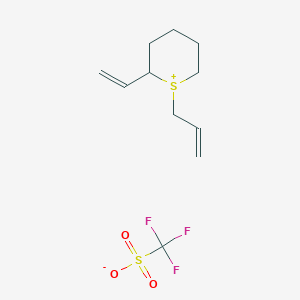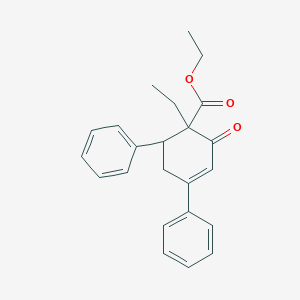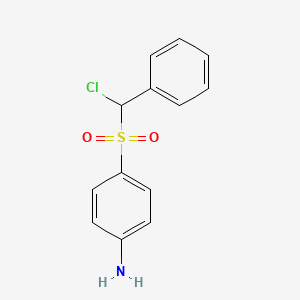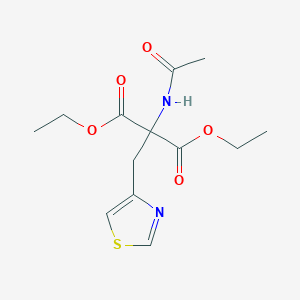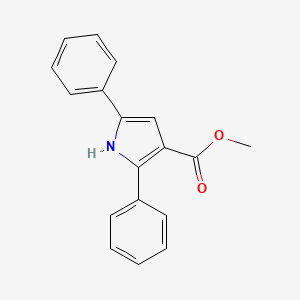![molecular formula C19H14O4 B13995582 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- CAS No. 318487-86-4](/img/structure/B13995582.png)
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- is a complex organic compound with the molecular formula C19H14O2. This compound is known for its unique structure, which includes a benzo[c]fluorene core with hydroxy and methoxy functional groups. It is used in various scientific research applications due to its interesting chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- typically involves multi-step organic reactions. One common method includes the use of sulfuric acid in water and acetic acid, with heating for approximately 3.5 hours. This method yields the desired compound with a yield of around 78% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes .
Wirkmechanismus
The mechanism of action of 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-7H-benzo[c]fluoren-7-one: Similar structure but lacks the methoxy groups.
7H-Benzo[c]fluoren-7-one: The parent compound without hydroxy and methoxy substitutions.
Uniqueness
These functional groups provide additional sites for chemical modification and interaction with other molecules, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
318487-86-4 |
|---|---|
Molekularformel |
C19H14O4 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
5-hydroxy-3,9-dimethoxybenzo[c]fluoren-7-one |
InChI |
InChI=1S/C19H14O4/c1-22-10-3-5-12-14(7-10)17(20)9-16-18(12)13-6-4-11(23-2)8-15(13)19(16)21/h3-9,20H,1-2H3 |
InChI-Schlüssel |
AJMGBOZBUUFMRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C4C=CC(=CC4=C(C=C3C2=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


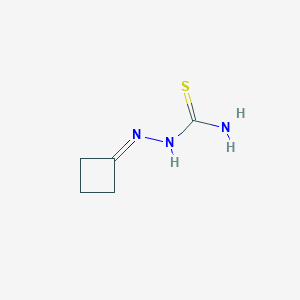
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)
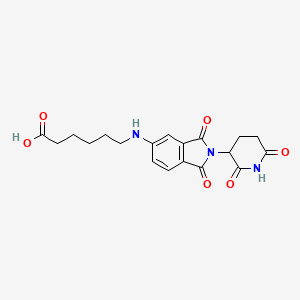
![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
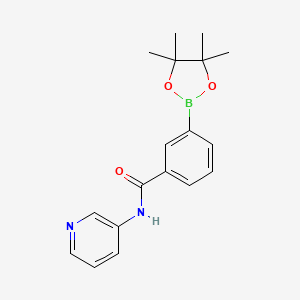
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)

